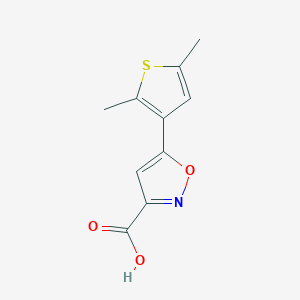

5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic Acid

Description

Properties

Molecular Formula |

C10H9NO3S |

|---|---|

Molecular Weight |

223.25 g/mol |

IUPAC Name |

5-(2,5-dimethylthiophen-3-yl)-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C10H9NO3S/c1-5-3-7(6(2)15-5)9-4-8(10(12)13)11-14-9/h3-4H,1-2H3,(H,12,13) |

InChI Key |

DLFBRUPWUSDKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=CC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3,5-Disubstituted Isoxazoles from Oximes

Jawalekar and co-workers reported a method for synthesizing 3,5-disubstituted isoxazolines through cycloaddition of olefins and nitrile oxides, generated in situ from oximes using trifluoroacetic acid (TFA) and (diacetoxyiodo)benzene (DIB) as catalysts.

Scheme 1: Synthesis of 3,5-Disubstituted Isoxazolines

Synthesis Involving Bicyclo[6.1.0]nonyne (BCN)

Musad and co-workers synthesized 3,5-bis(substituted) isoxazoles by employing chloramine-T for the oxidative cyclization of diaroylhydrazones and hydroxylamine hydrochloride for cyclocondensation reactions.

Scheme 2: Synthesis of 3,5-bis (substituted) isoxazoles

Synthesis of Isoxazole-Based HDAC Inhibitors

Neelarapu reported the synthesis of 5-arylisoxazole-3-carboxylic acid ethylester (14) by adding sodium carbonate (Na2CO3) to tetrahydrofuran-water (THF-H2O) containing ethyl chlorooximidoacetate and N-Boc alkyne 13, with a yield of 85%.

Scheme 3: Synthesis of the isoxazole-based HDAC inhibitors

Solid-Phase Synthesis of Isoxazoles and Isoxazolines

Dadiboyena and co-workers synthesized structurally diverse isoxazoles and isoxazolines using Houghten’s tea-bag method, where resin is packaged inside polypropylene mesh packets. The process involves combining carboxylic acids with p-methylbenxhydrylamine resin, followed by alkylation using lithium t-butoxide as the alkylating agent.

Scheme 4: Solid phase synthesis of structurally diverse isoxazoles and isoxazolines

Microwave-Assisted Synthesis of Isoxazoles

Rodriguez and co-workers synthesized 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles using continuous-flow microwave-heated microreactors. The formation of 5-methyl-3-phenylisoxazole was only possible with microwave irradiation, highlighting the effects of temperature, continuous-flow regimes, and microwave irradiation on less reactive diketones.

Scheme 5: General reaction scheme for the preparation of three 1,2-isoxazoles

Synthesis of Isoxazole 4-Triflones

Kawai et al. described a practical synthesis of isoxazole 4-triflones from aryl imidoyl chlorides and triflyl ketones. The reaction of triflyl ketones with imidoyl chlorides in the presence of triethylamine produced isoxazole triflones in high yield.

Scheme 6: Synthesis of 4-triflylisoxazoles (isoxazole triflones)

Regioselective Synthesis of Arylamino- and Arylaminoisoxazoles

Xiang and co-workers demonstrated a highly regioselective synthesis of 3- and 5-arylamino- and arylaminoisoxazoles from enaminones. Treating enaminones with aqueous hydroxylamine in water under reflux in the presence of potassium hydroxide (KOH) and tetrabutylammonium bromide (TBAB) produced 5-arylaminoisoxazoles, whereas the absence of KOH favored the formation of 3-arylaminoisoxazoles.

Scheme 7: Plausible Mechanism for the synthesis of isoxazoles

Metal-Free Synthetic Routes to Isoxazoles

Chondrogianni and co-workers developed a method for synthesizing 3,5-disubstituted isoxazole via microwave irradiation. Aryl aldehydes were reacted with hydroxylamine hydrochloride to produce oximes, which were then reacted with TsN(Cl)Na·3H2O in the presence of tert-butyl alcohol to yield a nitrile oxide intermediate. Glycosyl olefinic ester was refluxed with nitromethane in anhydrous ethanolic medium with potassium carbonate (K2CO3) as the base to yield a nitromethyl derivative, which was then reacted with alkynes to produce isoxazole-linked glyco-conjugates.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the isoxazole ring to form different derivatives.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic acid is a heterocyclic compound with an isoxazole ring and a thiophene ring, possessing a molecular weight of 223.25 g/mol. It features a carboxylic acid functional group at the 3-position of the isoxazole ring and a 2,5-dimethylthienyl substituent at the 5-position. This compound is versatile due to the reactions it can undergo for synthetic modifications and derivatizations.

Pharmaceutical Applications

this compound is potentially useful as a scaffold for developing new drugs. The compounds of this invention may also be useful as anti-arrhythmic agents; anti-anginal agents; anti-fibrillatory agents; anti-asthmatic agents; anti-atherosclerotic and anti-arteriosclerotic agents .

Biological Activity

Interaction studies have focused on its binding affinity with biological targets, using techniques like surface plasmon resonance, enzyme-linked immunosorbent assay, and molecular docking. These studies are crucial to understand its mechanism of action and potential therapeutic uses.

In vitro cytotoxic activities with IC50 values in the range of 0.04–12.00 µM against all tested cancer lines and inhibited tubulin polymerization similar to that of combretastatin A-4, a potent antitumor agent .

Other potential applications

this compound has potential applications in metabolic and neurological disorders; cancer; insulin-dependent and non insulin-dependent diabetes mellitus; neuropathy; retinopathy; maternal respiratory distress syndrome; dysmenorrhea; epilepsy; hemorrhagic and ischemic stroke; bone remodeling; psoriasis; and chronic inflammatory diseases such as rheumatoid arthritis, osteoarthritis, sarcoidosis and eczematous dermatitis .

Unique properties

The uniqueness of this compound lies in its specific structural arrangement and potential enhanced biological activities compared to other similar compounds. Its distinct thiophene structure combined with the isoxazole framework may confer unique interactions with biological targets that are not observed in other derivatives.

Similar compounds

The following table summarizes compounds with similar structures, highlighting their structural features and unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Contains a dimethylthienyl group | Potentially higher lipophilicity and bioactivity |

| 5-(2-Thienyl)isoxazole-3-carboxylic acid | Simple thienyl substitution | Less sterically hindered than dimethyl derivative |

| 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid | Chlorinated phenyl group | Increased electron-withdrawing effects |

| 5-(2-Methylphenyl)isoxazole-3-carboxylic acid | Methylphenyl substitution | Different electronic properties affecting reactivity |

Mechanism of Action

The mechanism by which 5-(2,5-Dimethylthiophen-3-yl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Isoxazole Derivatives

The following table summarizes key structural and functional differences between 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic Acid and related compounds:

Key Observations:

- Substituent Effects : The thienyl group in the target compound introduces sulfur-based electronic effects, contrasting with the benzoyloxy or aryl esters in analogs. This may influence reactivity (e.g., hydrogenation susceptibility) and intermolecular interactions .

- Reactivity: Palladium-hydrogenation of 5-(benzoyloxymethyl)isoxazole derivatives selectively cleaves the N-O bond rather than reducing the benzoyloxy group, producing aminoketones . This suggests that substituents at the 5-position critically dictate reaction pathways.

Solubility and Stability

- Crystallinity : Crystalline polymorphs of isoxazole salts are documented, highlighting the importance of solid-state characterization (e.g., via SHELX software for crystallography) .

Biological Activity

5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of both an isoxazole and a thiophene ring. Its molecular formula is C₁₃H₁₃N₃O₂S, with a molecular weight of approximately 223.25 g/mol. The carboxylic acid functional group at the 3-position of the isoxazole ring enhances its reactivity and potential for biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions, including:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Substituent : The dimethylthienyl group is introduced via electrophilic substitution or coupling reactions.

These methods allow for the modification of the compound to enhance its biological activity.

Biological Activities

The biological activities of this compound have been studied across various domains:

1. Anticancer Activity

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. One study reported that similar isoxazole derivatives induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 10.38 | Apoptosis induction via caspase activation |

| Similar Isoxazole Derivative | U-937 | <1 | Cytotoxicity leading to cell cycle arrest |

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Isoxazole derivatives have been reported to selectively inhibit COX-2 enzymes, which play a significant role in inflammatory processes. This selectivity may reduce side effects associated with non-selective COX inhibitors .

3. Neuropharmacological Effects

There is emerging evidence suggesting that compounds with an isoxazole core can act as histamine H₃ receptor antagonists, which may have implications for treating anxiety and depression. Research indicates that these compounds can enhance neurotransmitter release in the central nervous system .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Binding Affinity : Studies utilizing molecular docking techniques have shown that this compound can bind effectively to various receptors involved in cancer and inflammation.

- Cell Signaling Pathways : The activation or inhibition of pathways such as those involving p53 and apoptosis-related proteins has been observed in treated cell lines .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecular Pharmacology, researchers evaluated the effects of this compound on human leukemia cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with flow cytometry confirming increased apoptosis rates.

Case Study 2: Anti-inflammatory Properties

A separate investigation focused on the anti-inflammatory properties of this compound found it to effectively inhibit COX-2 activity in vitro with an IC₅₀ value significantly lower than traditional NSAIDs, indicating its potential as a safer alternative for chronic inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 5-(2,5-Dimethyl-3-thienyl)isoxazole-3-carboxylic Acid and its derivatives?

Methodological Answer: The synthesis typically involves multi-step strategies, leveraging heterocyclic chemistry. Key steps include:

- Aldol Condensation : Formation of chalcone intermediates via reaction between substituted benzaldehydes and ketones in alkaline media .

- Cyclization : Reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation for efficient isoxazole ring formation .

- Functionalization : Introduction of substituents (e.g., thienyl groups) via nucleophilic substitution or cross-coupling reactions. For example, diethyl oxalate reacts with chalcones to form diketoesters, which are cyclized with hydroxylamine hydrochloride in acetic acid/sodium acetate buffer (pH 4) to yield isoxazole esters .

Q. How does the structural configuration of this compound influence its reactivity and stability?

Methodological Answer: The isoxazole ring’s electron-deficient nature and the electron-donating 2,5-dimethyl-3-thienyl group create a polarized structure, enhancing electrophilic substitution at the 5-position. Stability is affected by:

- Steric Hindrance : The dimethyl groups on the thienyl moiety reduce susceptibility to enzymatic degradation .

- Hydrogen Bonding : The carboxylic acid group participates in intermolecular H-bonding, influencing crystallinity and solubility .

- pH Sensitivity : Protonation/deprotonation of the carboxylic acid group alters solubility in biological matrices .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., thienyl protons resonate at δ 6.5–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 280.05 for CHNOS) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., isoxazole ring dihedral angles ≈ 5–10°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

Methodological Answer: Systematic substitution at key positions guides optimization:

- Thienyl Modifications : Introducing electron-withdrawing groups (e.g., nitro) enhances anti-inflammatory activity by 75% in carrageenan-induced edema models .

- Isoxazole Substituents : Methyl groups at the 3-position improve metabolic stability but may reduce solubility .

- Carboxylic Acid Derivatives : Conversion to esters (e.g., ethyl esters) or hydroxamic acids modulates bioavailability and ulcerogenicity .

Data Table 1 : Substituent Effects on Anti-Inflammatory Activity

| Substituent (Position) | % Inhibition (1 hr) | Ulcerogenicity (vs. Indomethacin) |

|---|---|---|

| -NO (para) | 75% | Lower |

| -OCH (para) | 65% | Moderate |

| -H (parent) | 50% | Higher |

| Source: Derived from |

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions or substituent effects. Mitigation strategies include:

- Standardized Assays : Use consistent models (e.g., carrageenan-induced paw edema at 100 mg/kg) .

- Metabolic Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .

- Computational Docking : Molecular dynamics simulations predict binding affinities to targets like COX-2, clarifying mechanistic outliers .

Q. How can polymorphic forms and salt formulations impact preclinical development?

Methodological Answer: Polymorphs and salts alter physicochemical properties:

- Mesylate Salts : Improve aqueous solubility (e.g., 5-(2,4-dihydroxy-5-isopropyl-phenyl) derivatives show 3x higher solubility than free acids) .

- Hydrates : Stability studies (TGA/DSC) reveal dehydration temperatures (~120°C), critical for storage .

- Cocrystals : Co-formulation with coformers (e.g., nicotinamide) enhances dissolution rates in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.